molecular formula C19H15N3S B3017027 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 31803-12-0

5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3017027
CAS No.: 31803-12-0
M. Wt: 317.41
InChI Key: HIUZRQOFJKBKDH-UHFFFAOYSA-N
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Description

5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthylmethylamine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of advanced materials with specific properties, such as corrosion resistance and enhanced stability.

Mechanism of Action

The mechanism of action of 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s thiol group can undergo redox reactions, modulating the redox state of cellular environments and affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-naphthylmethyl derivatives: These compounds share the naphthylmethyl group and exhibit similar chemical reactivity.

    Phenyltriazoles: Compounds with a phenyl group attached to a triazole ring, showing comparable stability and versatility.

    Thiol-containing triazoles: These compounds have a thiol group attached to the triazole ring, similar to 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Uniqueness

This compound is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the naphthylmethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUZRQOFJKBKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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